5-Bromo-4-fluoropentanenitrile

Description

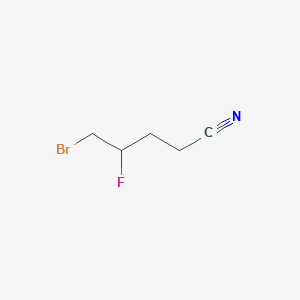

5-Bromo-4-fluoropentanenitrile is an aliphatic nitrile compound featuring a five-carbon chain with a nitrile group (-CN) at the terminal position. The molecule is substituted with bromine (Br) at the 5th carbon and fluorine (F) at the 4th carbon. This combination of halogens and the nitrile group imparts unique reactivity and physicochemical properties, making it a candidate for applications in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

5-bromo-4-fluoropentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrFN/c6-4-5(7)2-1-3-8/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLMQDPTQHKICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CBr)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropentanenitrile typically involves halogenation reactions where a pentanenitrile precursor undergoes selective bromination and fluorination. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures to ensure the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to achieve large-scale synthesis. The choice of method depends on factors such as cost, efficiency, and safety considerations.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoropentanenitrile can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Reduction of the nitrile group to primary amines.

Substitution: Replacement of bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: 5-Bromo-4-fluoropentanoic acid or 5-Bromo-4-fluoropentanone.

Reduction: 5-Bromo-4-fluoropentanamine.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry and Biology: 5-Bromo-4-fluoropentanenitrile is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.

Medicine: The compound has shown potential as an anticancer agent due to its structural similarity to p53 inhibitors. Research is ongoing to explore its efficacy and safety in cancer treatment.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-4-fluoropentanenitrile exerts its effects depends on its specific application. For example, as an anticancer agent, it may inhibit the p53 pathway, leading to the suppression of tumor growth. The molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

Reactivity and Electronic Effects

Aliphatic vs. Aromatic Systems :

- The aliphatic chain in this compound allows for greater conformational flexibility, facilitating reactions like SN2 substitutions at the bromine site. In contrast, aromatic analogs require activating/deactivating groups to modulate reactivity .

- The nitrile group in aliphatic systems polarizes the adjacent C-Br bond, enhancing its susceptibility to nucleophilic attack. In benzonitriles, the nitrile’s electron-withdrawing effect stabilizes the aromatic ring but may reduce halogen reactivity .

Halogen Positioning :

- Bromine in the aliphatic compound (C5) is more sterically exposed compared to aromatic analogs, where bromine’s position (e.g., C4 or C5 in benzonitriles) is influenced by ring resonance effects.

Physicochemical Properties

- Solubility : Aliphatic nitriles like this compound are generally more soluble in polar aprotic solvents (e.g., DMF, DMSO) due to their flexible structure. Aromatic analogs exhibit lower solubility due to planar rigidity and stronger intermolecular interactions (e.g., π-stacking) .

- Boiling/Melting Points : Aromatic compounds typically have higher melting points owing to crystalline packing efficiencies. For example, 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9) likely has a higher melting point than the aliphatic target compound .

Biological Activity

5-Bromo-4-fluoropentanenitrile is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H6BrF

- Molecular Weight : 185.01 g/mol

- CAS Number : [insert CAS number if available]

- Structure : The compound features a bromine atom and a fluorine atom attached to a pentanenitrile backbone, which may influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, this compound may inhibit glutaminase (GLS), an enzyme critical for cancer cell metabolism. Inhibition of GLS can lead to reduced proliferation of cancer cells, making it a candidate for further investigation in cancer therapy .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Glutaminase : By targeting GLS, the compound may disrupt the metabolic pathways essential for tumor growth.

- Impact on Cellular Metabolism : It could alter the redox balance within cells, affecting their survival and proliferation rates.

Case Studies

- Study on Glutaminase Inhibition :

- Toxicological Assessment :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.